molecular formula C20H22N2O5 B11645219 methyl (4Z)-1-cyclohexyl-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-cyclohexyl-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11645219
M. Wt: 370.4 g/mol
InChI Key: FMKNQNLLZHTTLK-ATVHPVEESA-N
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Description

METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of a substituted hydrazine with an appropriate β-ketoester to form the pyrazolone core. This is followed by an aldol condensation reaction with 4-nitrobenzaldehyde to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.

Scientific Research Applications

METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Medicine: Investigated for pharmacological applications, including enzyme inhibition and potential therapeutic uses.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological molecules through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (4Z)-1-ETHYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • (4Z)-2-METHYL-4-(4-NITROBENZYLIDENE)-1,3-OXAZOL-5(4H)-ONE

Uniqueness

METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for forming stable complexes with transition metals. This makes it particularly valuable in coordination chemistry and bioinorganic applications.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (4Z)-1-cyclohexyl-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H22N2O5/c1-13-18(20(24)27-2)17(12-14-8-10-16(11-9-14)22(25)26)19(23)21(13)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3/b17-12-

InChI Key

FMKNQNLLZHTTLK-ATVHPVEESA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1C3CCCCC3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3CCCCC3)C(=O)OC

Origin of Product

United States

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